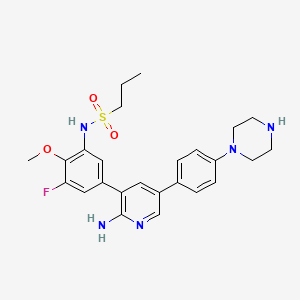
N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential to inhibit FGFRs, making it a promising candidate for cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting and inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to tumor growth and progression .
Comparison with Similar Compounds
N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include other FGFR inhibitors, such as:
Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown promising results in preclinical studies.
Quinazoline derivatives: Another class of FGFR inhibitors with a different core structure but similar biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structure and potency.
Biological Activity
N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H25N5O3S and has a molecular weight of approximately 445.52 g/mol. Its structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis, a vital pathway for bacterial proliferation.
- Anticancer Potential : The piperazine and pyridine rings may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : The piperazine component is often associated with central nervous system activity, potentially influencing neurotransmitter systems.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Disk diffusion | Zone of inhibition: 15 mm |
| Anticancer | MCF-7 (breast cancer cells) | MTT assay | IC50: 12 µM |
| Antifungal | Candida albicans | Broth microdilution | MIC: 32 µg/mL |
| Neuropharmacological | SH-SY5Y (neuroblastoma cells) | Apoptosis assay | Increased apoptosis rate |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 12 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells . This suggests that the compound may selectively target malignant cells, making it a candidate for further development in cancer therapy.
Properties
Molecular Formula |
C25H30FN5O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[5-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-3-fluoro-2-methoxyphenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C25H30FN5O3S/c1-3-12-35(32,33)30-23-15-18(14-22(26)24(23)34-2)21-13-19(16-29-25(21)27)17-4-6-20(7-5-17)31-10-8-28-9-11-31/h4-7,13-16,28,30H,3,8-12H2,1-2H3,(H2,27,29) |
InChI Key |
AMLGBGSXVKQKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=CC(=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















